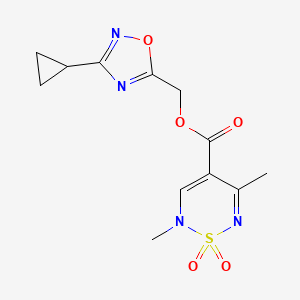

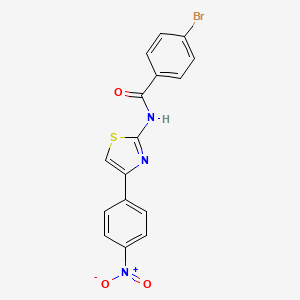

(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-4-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide” is a compound that contains a thiazole ring . Thiazole is a versatile heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The compounds were synthesized using an equimolar mixture of 4-amino-N3-substituted-2, 3-dihydro-2-thioxothiazole-5-carbonitrile, and p-substituted benzaldehyde with a small amount of AlCl3 in chloroform during the early stage of the reaction .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis

The physicochemical properties of the synthesized derivatives were confirmed by spectroanalytical data (NMR, IR and elemental) .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies :

- Microwave irradiation has been used as a cleaner, more efficient, and faster method for the synthesis of related benzamides (Saeed, 2009).

- Benzamides with similar structures have been synthesized using base-catalyzed cyclization processes (Saeed et al., 2008).

Antimicrobial and Antifungal Activities :

- Some derivatives have exhibited low to moderate antifungal activity in vitro (Saeed et al., 2008).

- Novel derivatives have shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi (Liaras et al., 2011).

Photodynamic Therapy Applications :

- Certain derivatives have been characterized for their potential in photodynamic therapy, particularly for cancer treatment. They exhibit properties like high singlet oxygen quantum yield, which is crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Anticancer Potential :

- Some benzamide derivatives have been evaluated for their anticancer activity, showing moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

Thiazole nucleus, a part of the compound, is reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, it is likely that the compound interacts with cancer cell receptors, leading to changes that inhibit cell proliferation .

Biochemical Pathways

Based on the reported antimicrobial and antiproliferative activities, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria and cancer cells, leading to their death or inhibition of growth .

Result of Action

Based on its reported antimicrobial and antiproliferative activities, it can be inferred that the compound likely leads to the death or growth inhibition of bacteria and cancer cells .

Zukünftige Richtungen

The antimicrobial activity results revealed that compounds have promising antimicrobial activity. Anticancer screening results indicated that compounds were found to be the most active ones against certain cancer cell lines . Therefore, these compounds have the potential to be used as lead compounds for rational drug designing .

Eigenschaften

IUPAC Name |

4-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O3S/c17-12-5-1-11(2-6-12)15(21)19-16-18-14(9-24-16)10-3-7-13(8-4-10)20(22)23/h1-9H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNJNPVGFWOGOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3015383.png)

![1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B3015390.png)

![N-(2-chlorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3015398.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B3015399.png)

![3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3015402.png)